molecular formula C24H20N4O3 B1224930 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B1224930
M. Wt: 412.4 g/mol
InChI Key: AGXWWAUSOBQQID-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical structure of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione allows for its involvement in various synthesis reactions. It can react with aromatic aldehydes, heterocyclic aldehydes, and diketones to form derivatives of 5-arylmethylidene(hetarylmethylidene), highlighting its versatility in creating diverse chemical compounds (Yurtaeva & Tyrkov, 2016).

  • The molecule can be synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, indicating a pathway for its production (Beck & Gajewski, 1976).

  • The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate leads to various products, demonstrating its reactivity and potential for generating diverse molecules (Yamanaka, Niitsuma, & Sakamoto, 1979).

Biological and Medicinal Applications

  • A study on the synthesis of coumarin pyrazole pyrimidine derivatives and their antimicrobial activity revealed that certain compounds, including derivatives of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibited moderate to good activity against various microorganisms (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).

  • The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines, which include derivatives of the compound , show its potential use in synthesizing compounds with varying biological activities (Hurst et al., 1988).

Advanced Materials and Physical Chemistry Applications

  • The compound's derivatives have been utilized in the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new materials with potential biological applications (Srinivas, Nagaraj, & Reddy, 2008).

  • Crystal structure analysis of derivatives such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione helps in understanding the molecular geometry and potential interactions in crystal lattices, which can be crucial for materials science and pharmaceutical formulation (Takechi, Kubo, Takahashi, & Matsumoto, 2010).

  • The compound's involvement in host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes showcases its potential application in the development of novel sensors and indicators in analytical chemistry (Tirapegui et al., 2006).

properties

Product Name

1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H20N4O3/c1-15(2)17-8-10-19(11-9-17)28-23(30)20(22(29)27-24(28)31)12-16-13-25-21(26-14-16)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,27,29,31)/b20-12+

InChI Key

AGXWWAUSOBQQID-UDWIEESQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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